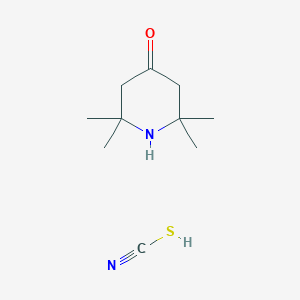

2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid

Description

2,2,6,6-Tetramethylpiperidin-4-one (TMPO) is a hindered cyclic amine characterized by a piperidine ring with four methyl groups at the 2,6-positions and a ketone group at the 4-position. When combined with thiocyanic acid (HSCN), the resulting compound likely forms a thiocyanate derivative, where the thiocyanate group (-SCN) replaces the hydroxyl or other substituents.

Properties

CAS No. |

921931-24-0 |

|---|---|

Molecular Formula |

C10H18N2OS |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one;thiocyanic acid |

InChI |

InChI=1S/C9H17NO.CHNS/c1-8(2)5-7(11)6-9(3,4)10-8;2-1-3/h10H,5-6H2,1-4H3;3H |

InChI Key |

AYRXHIINNZFQHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C.C(#N)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. Common oxidizing agents used in this process include peroxides and aluminum oxide . The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxylamines using oxidizing agents like oxone.

Reduction: Reduction to secondary amines using reducing agents.

Substitution: Allylic amination of allylic chlorides to form allylated tertiary amines.

Common Reagents and Conditions

Oxidizing Agents: Oxone, peroxides.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Hydroxylamines: Formed through oxidation reactions.

Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.

Secondary Amines: Formed through reduction reactions.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid has a wide range of applications in scientific research:

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares TMPO; thiocyanic acid with structurally similar piperidine derivatives:

| Compound Name | Functional Groups | Key Properties/Applications | References |

|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-one; thiocyanic acid | Ketone, thiocyanate | Hypothesized enhanced stability; potential redox/biological activity due to -SCN group | Inferred |

| 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | Ketone, hydrochloride salt | Antioxidant, cytotoxic, ganglionic blocking agent; steric hindrance reduces nucleophilicity | |

| (2,2,6,6-Tetramethylpiperidin-4-yl)methanol | Hydroxyl group | Hindered base for selective deprotonation; used in organic synthesis | |

| Bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate | Ester groups | Light stabilizer in polymers; ester structure improves solubility and compatibility | |

| 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | Hydroxyethyl, hydroxyl groups | Hydrogen bonding capability; modulates enzyme/receptor activity in biological systems | |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetic acid | Acetic acid moiety | Enhanced solubility; used in pharmaceutical intermediates |

Reactivity and Stability

- Steric Effects : All compounds share steric hindrance from the tetramethylpiperidine core, which reduces nitrogen reactivity. For example, TMPO hydrochloride’s hindered nitrogen limits nucleophilicity, making it a weak base .

- Functional Group Influence :

- The ketone in TMPO allows for reactions like hydrogenation (e.g., to 3,3,5,5-tetramethylpiperidin-4-amine) .

- Thiocyanate (-SCN) may introduce redox activity or metal-binding properties, akin to other thiocyanate-containing compounds.

- Ester groups in butanedioate derivatives improve polymer compatibility , while hydroxyl groups enable hydrogen bonding .

Key Research Findings

Unique Advantages of TMPO; Thiocyanic Acid

While direct studies are sparse, the thiocyanate group likely confers distinct advantages:

- Enhanced Stability : Thiocyanates often exhibit greater thermal/chemical stability than hydroxyl or amine analogs.

- Versatile Reactivity : The -SCN group can participate in nucleophilic substitutions or coordinate metals, enabling applications in catalysis or biomolecular binding.

Biological Activity

2,2,6,6-Tetramethylpiperidin-4-one; thiocyanic acid (TMPA-SCN) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of TMPA-SCN, focusing on its antimicrobial properties and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

TMPA-SCN consists of a piperidinone core with a thiocyanate group. The structural formula can be represented as follows:

This compound exhibits significant stability and unique reactivity due to the presence of the thiocyanate group, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that TMPA-SCN possesses notable antimicrobial properties, making it a candidate for use in agrochemicals. Its efficacy against various microbial strains has been documented, highlighting its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of TMPA-SCN

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Candida albicans | 40 µg/mL |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study conducted by Yousif et al., TMPA-SCN was evaluated for its antimicrobial activity against various pathogens. The results demonstrated that TMPA-SCN effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that TMPA-SCN could serve as a potent antimicrobial agent in agricultural applications to combat plant pathogens .

Case Study 2: Synthesis and Biological Testing

Another investigation focused on synthesizing novel derivatives of TMPA-SCN and assessing their anticancer properties. The synthesized compounds were tested against several cancer cell lines, revealing that some derivatives exhibited significant cytotoxic effects. This suggests that modifications of the TMPA structure could enhance its therapeutic potential in oncology .

The antimicrobial activity of TMPA-SCN is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The thiocyanate group may contribute to this activity by forming reactive species that interfere with cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.